molecular formula C27H26N2O4S B2523089 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866843-69-8

2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2523089
CAS RN: 866843-69-8
M. Wt: 474.58
InChI Key: WTFRFYUNXVRDTD-UHFFFAOYSA-N
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Description

2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide, also known as TAK-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAK-715 has shown promise in treating various diseases such as cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide exerts its therapeutic effects by inhibiting the activity of a protein kinase known as p38 MAPK. This protein kinase plays a key role in regulating the immune response and inflammation. By inhibiting the activity of p38 MAPK, 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide reduces inflammation and suppresses the immune response. This mechanism of action makes 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in regulating the immune response. Additionally, 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide also has a well-defined mechanism of action, which makes it a useful tool for studying the immune response and inflammation. However, 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide also has some limitations for lab experiments. It has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide. One area of research is the development of more potent and selective inhibitors of p38 MAPK. Another area of research is the use of 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Additionally, the potential use of 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide in the treatment of other diseases, such as neurodegenerative disorders, is an area of active research.

Synthesis Methods

The synthesis of 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide involves several steps. The first step involves the reaction of 4-tert-butylphenylsulfonyl chloride with 2-amino-4-oxoquinoline to form 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl] chloride. The second step involves the reaction of 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl] chloride with N-phenylacetamide to form 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide. The overall synthesis method of 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is relatively simple and efficient.

Scientific Research Applications

2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and immunomodulatory properties. 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been studied for its potential use in treating various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-27(2,3)19-13-15-21(16-14-19)34(32,33)24-17-29(23-12-8-7-11-22(23)26(24)31)18-25(30)28-20-9-5-4-6-10-20/h4-17H,18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFRFYUNXVRDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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